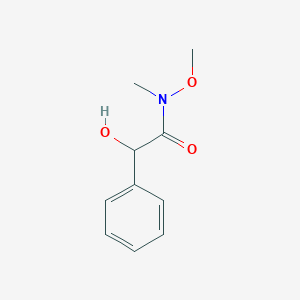

2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide is an organic compound with the molecular formula C10H13NO3 It is a derivative of acetamide, characterized by the presence of hydroxy, methoxy, and phenyl groups attached to the acetamide backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide can be achieved through several methods. One common approach involves the protection of the N-hydroxy group by methylation of N-hydroxy-N-(2-methyl-3-oxobutan-2-yl)-2-phenylacetamide. This intermediate is then reacted with 0.5 equivalents of t-BuOK, resulting in the formation of 4-hydroxy-1-methoxy-3-phenylpyrrolidin-2-one. The desired 1-methoxy-1,5-dihydro-2H-pyrrol-2-one is obtained when using an excess of t-BuOK .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Análisis De Reacciones Químicas

Types of Reactions

2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity. These functional groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s biological activity.

Comparación Con Compuestos Similares

2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide can be compared with other similar compounds, such as:

2-hydroxy-N-methylacetamide: Lacks the phenyl and methoxy groups, resulting in different chemical and biological properties.

N-methoxy-N-methylacetamide: Lacks the hydroxy and phenyl groups, affecting its reactivity and applications.

2-hydroxy-N-methoxyacetamide: Lacks the phenyl and methyl groups, leading to variations in its chemical behavior.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide is a chemical compound that has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies that highlight its significance in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula of this compound is C10H13NO2. The compound features a hydroxyl group, a methoxy group, and a methyl group attached to a phenylacetamide backbone, which contributes to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 181.22 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| LogP (Partition Coefficient) | 1.5 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound's hydroxy and methoxy groups enhance its reactivity and binding affinity to biological molecules, facilitating hydrogen bonding and other interactions that influence its pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that derivatives of this compound showed promising activity against Mycobacterium tuberculosis , with some compounds achieving over 90% inhibition at concentrations as low as 6.25 µg/mL .

Table 2: Antimicrobial Activity Data

| Compound | MIC (µg/mL) | % Inhibition |

|---|---|---|

| Compound 1 | 6.25 | 90 |

| Compound 7 (para-methoxy) | 6.25 | 98 |

| Control (Rifampin) | 2.25 | >99 |

Cytotoxicity Assays

In vitro studies have assessed the cytotoxicity of the compound against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The results indicated that the compound exhibited low cytotoxicity at concentrations up to 25 μM, suggesting a favorable safety profile for further development .

Case Studies

- Antituberculosis Activity : In a study focusing on the antimycobacterial activity of synthesized derivatives, compound 7 was identified as a potent inhibitor of MtInhA enzymes, which are critical for the survival of Mycobacterium tuberculosis . Molecular docking studies revealed strong interactions between the compound and the active sites of these enzymes, highlighting its potential as a lead compound in tuberculosis treatment .

- Cytotoxicity Evaluation : Another study evaluated the cytotoxic effects of various derivatives on human cancer cell lines. None of the tested compounds caused significant cytotoxic effects at concentrations below 25 μM, indicating their potential as selective agents with minimal side effects .

Research Applications

The unique properties of this compound make it a valuable candidate for various applications in medicinal chemistry:

- Pharmaceutical Development : The compound is being explored as a potential pharmaceutical intermediate for drug synthesis due to its unique structural features and biological activities.

- Antimicrobial Agents : Its efficacy against pathogenic bacteria positions it as a candidate for developing new antimicrobial therapies.

- Cancer Research : Given its low cytotoxicity profile, it may serve as a scaffold for designing new anticancer agents.

Q & A

Q. What are the recommended synthetic routes for 2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide, and how can reaction conditions be optimized for yield and purity?

Basic Research Question

The synthesis of this compound typically involves multi-step reactions, starting with precursor amidation and functional group modifications. Key steps include:

- Amide bond formation : Use coupling agents (e.g., carbodiimides) or nucleophilic substitution under controlled pH (7–9) to minimize side reactions .

- Hydroxyl and methoxy group introduction : Employ protecting groups (e.g., benzyl or tert-butyl) to prevent undesired oxidation or substitution .

- Reaction monitoring : Use thin-layer chromatography (TLC) or HPLC to track progress and isolate intermediates .

Optimization strategies : - Adjust temperature (e.g., reflux in acetonitrile for 24 hours) to enhance reaction efficiency .

- Purify intermediates via recrystallization or column chromatography to improve final product purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what are common pitfalls in data interpretation?

Basic Research Question

Essential techniques include:

- NMR spectroscopy : For structural elucidation of the acetamide backbone and substituents. Use 1H- and 13C-NMR to confirm methoxy (-OCH3) and hydroxyl (-OH) groups. Note that solvent peaks (e.g., DMSO-d6) may overlap with hydroxyl signals, requiring deuterated solvents or exchange experiments .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns. Ensure ionization methods (e.g., ESI) are compatible with the compound’s polarity .

- FTIR spectroscopy : Identify carbonyl (C=O) and amide (N-H) stretches. Baseline noise from moisture can obscure key peaks; dry samples thoroughly .

Q. How can computational methods aid in predicting the reactivity or optimizing synthesis pathways for this compound?

Advanced Research Question

Computational approaches include:

- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and predict reaction barriers for hydroxylation or methoxylation steps .

- Reaction path screening : Apply algorithms (e.g., artificial force induced reaction, AFIR) to explore viable synthetic routes and reduce trial-and-error experimentation .

- Solvent effect modeling : Simulate solvent interactions (e.g., acetonitrile vs. DMF) to optimize solubility and reaction kinetics .

Q. How can researchers address discrepancies in reported biological activity data for this compound across studies?

Advanced Research Question

Contradictions may arise from:

- Variability in purity : Validate compound purity via HPLC (>95%) and disclose methods in publications .

- Assay conditions : Standardize bioactivity tests (e.g., enzyme inhibition assays) by controlling pH, temperature, and solvent concentrations .

- Structural analogs : Compare activity with derivatives (e.g., N-phenylacetamide analogs) to isolate the impact of hydroxyl and methoxy groups .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question

Critical precautions include:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, especially when using volatile solvents .

- Waste disposal : Segregate hazardous waste (e.g., reaction byproducts) and comply with institutional guidelines for chemical disposal .

Q. What strategies are effective in determining the stereochemistry of this compound if chiral centers are present?

Advanced Research Question

For stereochemical analysis:

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction, ensuring crystals are of sufficient quality .

- Chiral chromatography : Employ chiral stationary phases (e.g., amylose-based columns) to separate enantiomers and quantify optical purity .

- Optical rotation : Compare experimental values with computed data from DFT-based polarizability calculations .

Q. How can researchers evaluate the stability of this compound under varying pH and temperature conditions?

Advanced Research Question

Methodological approaches include:

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions, then monitor degradation via HPLC .

- Thermogravimetric analysis (TGA) : Assess thermal stability by measuring mass loss at elevated temperatures (e.g., 25–300°C) .

- Long-term storage tests : Store samples at 4°C, -20°C, and room temperature, then analyze stability monthly using NMR and MS .

Propiedades

IUPAC Name |

2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-11(14-2)10(13)9(12)8-6-4-3-5-7-8/h3-7,9,12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDEKHSQWWGCDRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C(C1=CC=CC=C1)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.